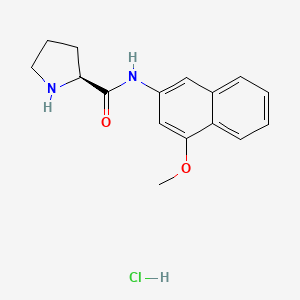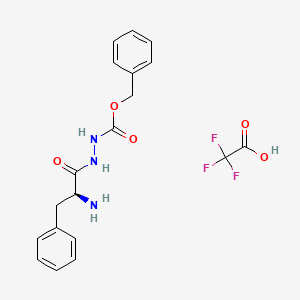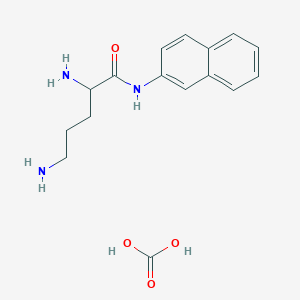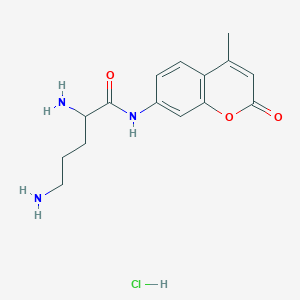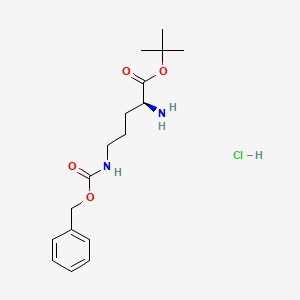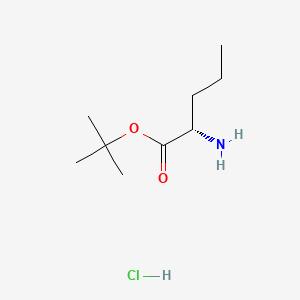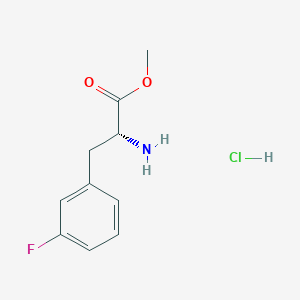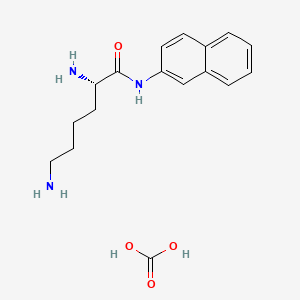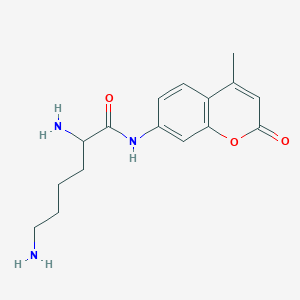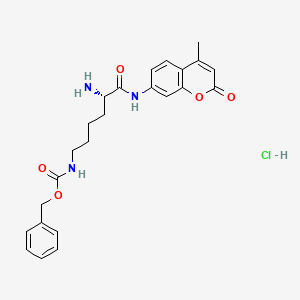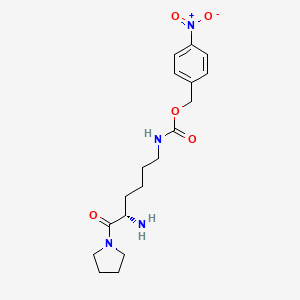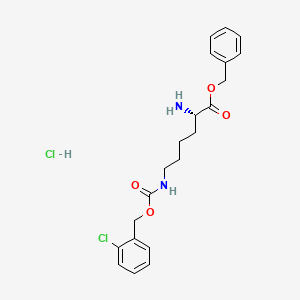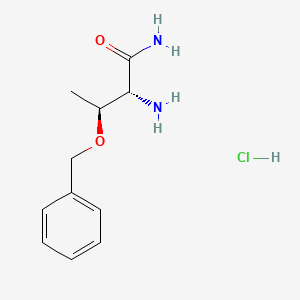
H-D-Thr(bzl)-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Threonine(benzyl)-amide hydrochloride: is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique properties. The compound is characterized by the presence of a benzyl group attached to the threonine residue, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). The threonine residue is protected with a benzyl group to prevent unwanted reactions during the synthesis process.
Amidation: The carboxyl group of the threonine is converted to an amide using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are employed to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Threonine amine derivative.
Substitution: Various substituted threonine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Protein Engineering: Utilized in the design of modified proteins with enhanced properties.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Signal Transduction: May influence cellular signaling pathways by modulating protein-protein interactions.
Comparación Con Compuestos Similares
H-D-Serine(benzyl)-amide hydrochloride: Similar structure but with serine instead of threonine.
H-D-Threonine(tert-butyl)-amide hydrochloride: Contains a tert-butyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in H-D-Threonine(benzyl)-amide hydrochloride provides unique reactivity and interaction properties compared to other similar compounds.
Propiedades
IUPAC Name |
(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWGOJCUBYNGK-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
